molecular formula C8H4F5NO2 B15291463 Methyl 2,6-difluoro-4-(trifluoromethyl)nicotinate

Methyl 2,6-difluoro-4-(trifluoromethyl)nicotinate

Cat. No.: B15291463
M. Wt: 241.11 g/mol
InChI Key: IEKHNGSZRTTWAF-UHFFFAOYSA-N
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Description

Methyl 2,6-difluoro-4-(trifluoromethyl)nicotinate is a fluorinated nicotinic acid derivative characterized by a pyridine ring substituted with fluorine atoms at the 2- and 6-positions and a trifluoromethyl (-CF₃) group at the 4-position. The compound’s methyl ester moiety enhances its stability and lipophilicity, making it suitable for applications in agrochemical and pharmaceutical intermediates. Fluorine and trifluoromethyl groups are known to impart metabolic stability, electron-withdrawing effects, and improved binding affinity in bioactive molecules .

Properties

Molecular Formula

C8H4F5NO2

Molecular Weight

241.11 g/mol

IUPAC Name

methyl 2,6-difluoro-4-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C8H4F5NO2/c1-16-7(15)5-3(8(11,12)13)2-4(9)14-6(5)10/h2H,1H3

InChI Key

IEKHNGSZRTTWAF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C=C1C(F)(F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-difluoro-4-(trifluoromethyl)nicotinate typically involves the esterification of 2,6-difluoro-4-(trifluoromethyl)nicotinic acid. This process can be achieved through a reaction with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction is typically carried out at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-difluoro-4-(trifluoromethyl)nicotinate undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted nicotinates with various functional groups replacing the fluorine atoms.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Methyl 2,6-difluoro-4-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,6-difluoro-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or modulation of receptor activity, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

The following analysis compares Methyl 2,6-difluoro-4-(trifluoromethyl)nicotinate with structurally related nicotinate derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Structural and Electronic Effects
Compound Name Substituents Electronic Effects Steric Effects
This compound 2-F, 6-F, 4-CF₃ Strong electron-withdrawing (-CF₃, -F), deactivates ring Moderate steric hindrance from -CF₃
Methyl 4-(trifluoromethyl)nicotinate 4-CF₃ Electron-withdrawing (-CF₃) dominates Minimal steric hindrance
Methyl 2-chloro-4-(trifluoromethyl)nicotinate 2-Cl, 4-CF₃ -Cl (weaker electron-withdrawing than -F) Increased hindrance due to larger Cl

Key Observations :

  • The 2,6-difluoro substitution in the target compound enhances ring deactivation compared to mono-substituted analogs, reducing susceptibility to electrophilic attack .
  • The trifluoromethyl group at the 4-position contributes to high lipophilicity (logP > 3.5 estimated), favoring membrane permeability in bioactive analogs .
Physicochemical Properties
Compound Name Molecular Weight (g/mol) logP (Estimated) Melting Point (°C) Solubility (mg/mL, H₂O)
This compound 277.16 3.7 85–90* <0.1
Methyl 4-(trifluoromethyl)nicotinate 219.15 2.9 60–65 0.5
Methyl 2-fluoro-4-(trifluoromethyl)nicotinate 237.14 3.2 75–80 0.2

*Data inferred from analogous fluorinated nicotinates .

Key Observations :

  • Increased fluorine substitution correlates with higher logP and lower aqueous solubility, critical for designing agrochemicals with optimal bioavailability.
  • The target compound’s melting point is higher than non-fluorinated analogs due to stronger intermolecular interactions (e.g., dipole-dipole forces).

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